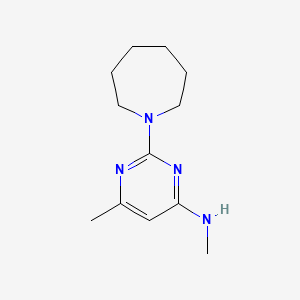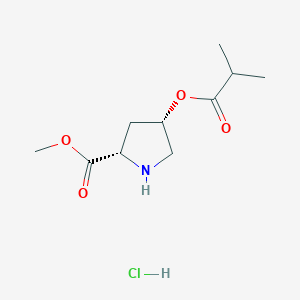
3-Methyl-1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amin
Übersicht
Beschreibung
“3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is a chemical compound . It is also known as “N-methyl-1-[(oxolan-3-yl)methyl]piperidin-4-amine dihydrochloride” with a CAS Number of 1315366-62-1 . It has a molecular weight of 271.23 .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine” is 1S/C11H22N2O.2ClH/c1-12-11-2-5-13(6-3-11)8-10-4-7-14-9-10;;/h10-12H,2-9H2,1H3;2*1H . This indicates that the molecule contains a piperidine ring with a methyl group at the 3-position and an oxolane ring attached to the nitrogen atom.
Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The storage temperature is normal .
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
Piperidin-haltige Verbindungen stellen einen der wichtigsten synthetischen medizinischen Bausteine für die Konstruktion von Arzneimitteln dar . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden . Daher könnte „3-Methyl-1-((Tetrahydrofuran-2-yl)methyl)piperidin-4-amin“ möglicherweise bei der Entwicklung und Synthese neuer Medikamente verwendet werden.
2. Hemmung der Proteinkinase B (PKB) Die Optimierung der lipophilen Substitution innerhalb einer Reihe von 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminen lieferte ATP-kompetitive, nanomolare Inhibitoren mit bis zu 150-facher Selektivität für die Hemmung von PKB gegenüber der eng verwandten Kinase PKA . Dies deutet darauf hin, dass „this compound“ möglicherweise bei der Entwicklung von selektiven Inhibitoren von PKB verwendet werden könnte, einem wichtigen Bestandteil intrazellulärer Signalwege, die das Wachstum und das Überleben regulieren .
Pharmakologische Anwendungen
Piperidine wurden mit verschiedenen pharmakologischen Anwendungen in Verbindung gebracht . Da „this compound“ ein Piperidinderivat ist, könnte es möglicherweise in einer Vielzahl pharmakologischer Anwendungen eingesetzt werden.
Biologische Aktivität
Piperidine wurden mit verschiedenen biologischen Aktivitäten in Verbindung gebracht . Daher könnte „this compound“ möglicherweise in der biologischen Forschung verwendet werden, um diese Aktivitäten zu untersuchen.
Mehrkomponentenreaktionen
Piperidine wurden in Mehrkomponentenreaktionen eingesetzt . „this compound“ könnte möglicherweise in solchen Reaktionen zur Synthese komplexer organischer Verbindungen verwendet werden.
Synthese von biologisch aktiven Piperidinen
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten und spielen eine bedeutende Rolle in der pharmazeutischen Industrie . „this compound“ könnte möglicherweise bei der Synthese von biologisch aktiven Piperidinen verwendet werden.
Wirkmechanismus
The mechanism of action of 3MOP is not well understood. However, it is believed that it acts as a proton donor, which can facilitate the formation of hydrogen bonds between molecules. Additionally, 3MOP can act as a Lewis acid, which can promote the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3MOP are not well understood. However, it has been shown to have some effect on the activity of certain enzymes, as well as on the expression of certain genes. Additionally, 3MOP has been shown to have some effect on the metabolism of certain compounds, as well as on the transport of certain molecules across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3MOP in lab experiments is its versatility. It can be used in the synthesis of a variety of compounds, as well as in the study of protein-protein interactions and the metabolism of certain compounds. Additionally, 3MOP can be used as a tool for drug discovery and development.
The main limitation of using 3MOP in lab experiments is its potential toxicity. It is important to use caution when handling 3MOP, as it can be toxic if inhaled or ingested. Additionally, 3MOP should not be used in experiments involving human subjects, as it has not been tested for safety in humans.
Zukünftige Richtungen
There are a variety of potential future directions for 3MOP. One potential direction is to explore its potential as a therapeutic agent. 3MOP could be used to develop new drugs or to improve existing drugs. Additionally, 3MOP could be used to study the structure and function of proteins, as well as to develop new compounds with antibacterial or antifungal activity. Finally, 3MOP could be used to study the metabolism of certain compounds, as well as to develop new compounds with potential anti-cancer activity.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
3-methyl-1-(oxolan-2-ylmethyl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-9-7-13(5-4-11(9)12)8-10-3-2-6-14-10/h9-11H,2-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOFUPYTPWEQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1N)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




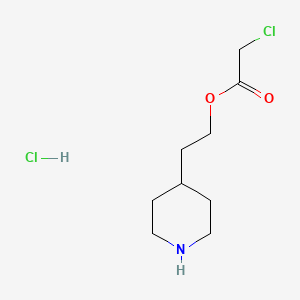
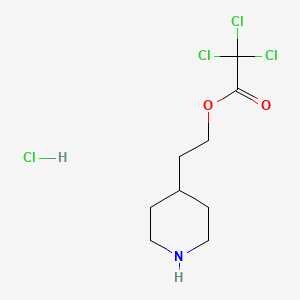
![4-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442844.png)
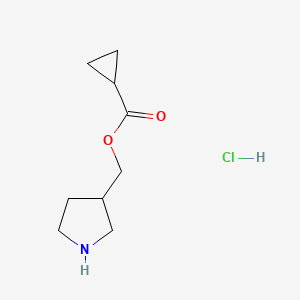


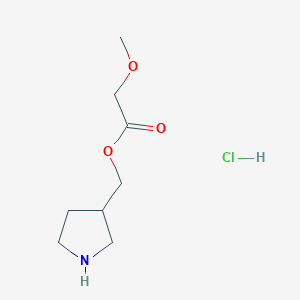

![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
![4-{6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine](/img/structure/B1442853.png)

